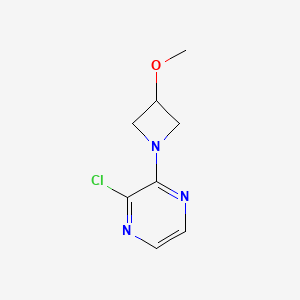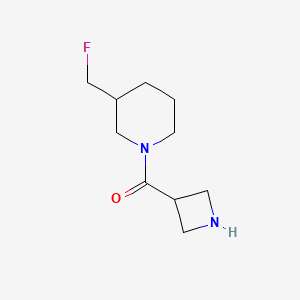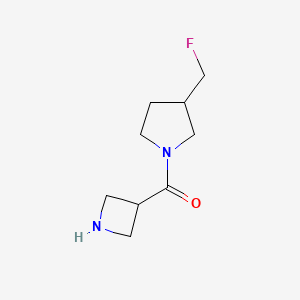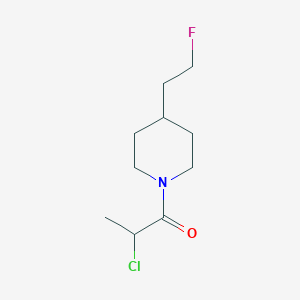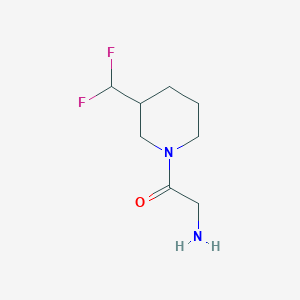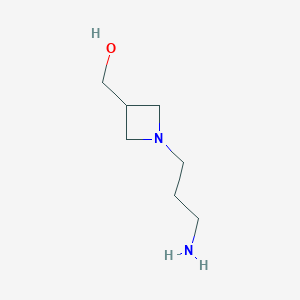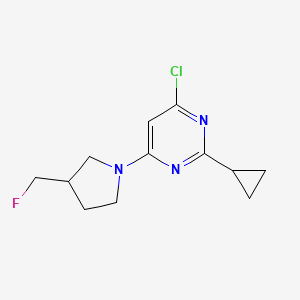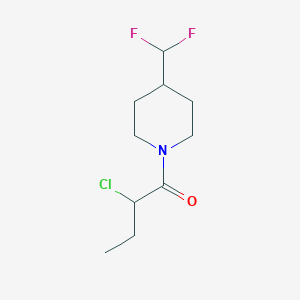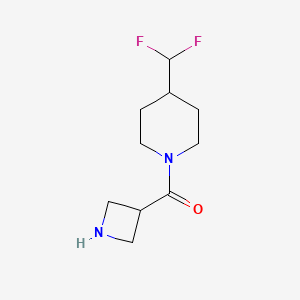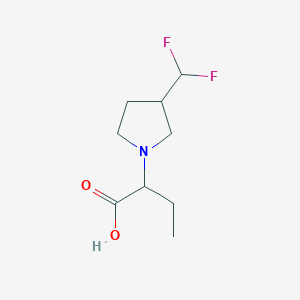
2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid (2-DFMPA) is an organic compound with the molecular formula C7H11F2NO2. It is a derivative of the pyrrolidine family of compounds and was first synthesized in the laboratory in 1998. 2-DFMPA has become a popular compound for scientific research due to its unique properties and potential applications. In particular, 2-DFMPA has been used in laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Enhancing Pharmacokinetics
The pyrrolidine ring, a core structure in 2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid , is widely used in medicinal chemistry to improve pharmacokinetic properties of drug candidates . The difluoromethyl group can increase metabolic stability, making the compound a valuable scaffold for developing new medications with enhanced bioavailability.
Analgesic Development: COX-2 Inhibition
Pyrrolidine derivatives have been shown to inhibit COX-2, an enzyme involved in inflammation and pain . The structural features of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid could be optimized to develop potent analgesics with selective COX-2 inhibitory activity.
Antifungal Agents: Targeting Phytopathogenic Fungi
The difluoromethyl group has been identified as a key moiety in the development of commercial fungicides . By incorporating this group, 2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid could lead to the synthesis of novel antifungal agents effective against a range of phytopathogenic fungi.
Propiedades
IUPAC Name |
2-[3-(difluoromethyl)pyrrolidin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-2-7(9(13)14)12-4-3-6(5-12)8(10)11/h6-8H,2-5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQBQLZKXNIOFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(C1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

